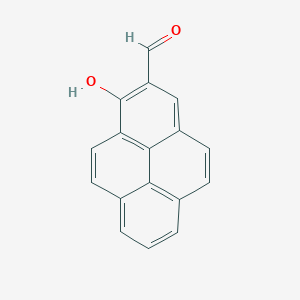

1-Hydroxypyrene-2-carbaldehyde

Descripción

Contextualization of Pyrene-Based Aromatic Systems in Organic Chemistry

Pyrene (B120774) is a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, forming a flat aromatic system. wikipedia.org First discovered in the residue from the destructive distillation of coal tar, its name is derived from the Greek word for "fire," reflecting its common formation through the reaction of organic substances with fire. uky.edu Pyrene and its derivatives are notable for their unique photophysical and electronic properties, which has led to their extensive study and application in various scientific fields. uky.eduscispace.com

These compounds are strong electron donors and can be combined with other materials to create electron donor-acceptor systems, which have applications in light harvesting and energy conversion. wikipedia.org The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its solvent environment, making it a valuable molecular probe. wikipedia.org This sensitivity arises from its excited state having a different, non-planar structure compared to its ground state. wikipedia.org

The functionalization of the pyrene core at different positions allows for the tuning of its molecular and electronic properties. uky.edu This has made pyrene-based materials promising candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uky.edu

Historical Overview of the Synthesis and Early Investigations of Pyrene Derivatives

The history of pyrene chemistry dates back to 1837 with its initial discovery. uky.edu For a considerable time, coal tar was the primary source of pyrene, where it can be found in concentrations of up to 2%. wikipedia.org The first successful synthesis of pyrene was achieved by Weitzenböck in 1913. uky.edu However, it was the modernization of coal tar distillation and destructive hydrogenation of hard coal that made pyrene and other PAHs available in significant quantities for commercial use. uky.edu

A key breakthrough in the study of pyrene came in 1954 when Förster and Kasper reported the first observation of intermolecular excimer formation in a pyrene solution. uky.edu This discovery, coupled with pyrene's high fluorescence quantum yield and long-lived excited states, established it as a "gold standard" molecular probe. uky.edu

Early methods for the functionalization of pyrene often involved electrophilic substitution reactions. For instance, treatment of pyrene with bromine leads to bromination at the 1-, 3-, 6-, and 8-positions. mdpi.com The Vilsmeier-Haack reaction, a method for the formylation of electron-rich aromatic compounds, has also been a crucial tool in the synthesis of pyrene derivatives. ijpcbs.comorganic-chemistry.orgchemistrysteps.comwikipedia.org This reaction typically uses a substituted formamide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate a chloroiminium ion (the Vilsmeier reagent), which then acts as the formylating agent. chemistrysteps.comwikipedia.org The synthesis of 1-Hydroxypyrene-2-carbaldehyde itself can be achieved through methods such as the Vilsmeier-Haack formylation of 1-hydroxypyrene (B14473).

Rationale for Current Academic Investigation of this compound: Unique Structural Motifs and Potential for Advanced Applications

The current academic interest in this compound stems from its unique structural features and the potential applications that arise from them. The presence of both a hydroxyl (-OH) and a carbaldehyde (-CHO) group on the pyrene backbone at adjacent positions creates a molecule with distinct electronic and chemical properties.

This specific arrangement allows for intramolecular hydrogen bonding, which can significantly influence the compound's photophysical behavior, such as promoting excited-state intramolecular proton transfer (ESIPT). worldscientific.com The ESIPT process is a fundamental photochemical reaction with wide-ranging applications in molecular probes, luminescent materials, and organic light-emitting devices. worldscientific.com The study of non-fluorescent ESIPT molecules like this compound provides valuable insights into the underlying mechanisms of this process. worldscientific.com

Furthermore, the aldehyde and hydroxyl functionalities serve as reactive handles for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules and materials. rsc.org For example, it is a valuable precursor for biologically important pyrenofurans and pyrenocoumarins. rsc.org Its derivatives are also explored for applications in chemical sensing, such as the detection of ions like nitrate. researchgate.net

Overview of Key Research Areas and Challenges Pertaining to this compound

Current research on this compound and related compounds is focused on several key areas:

Photophysical Properties and ESIPT: A major area of investigation is the detailed study of the excited-state dynamics and the mechanism of intramolecular proton transfer. worldscientific.comresearchgate.net Understanding these processes is crucial for designing new fluorescent probes and advanced optical materials.

Chemical Sensing: The development of sensors based on this compound and its derivatives for the detection of various analytes, including metal ions and anions, is an active field of research. researchgate.netnih.govmdpi.com

Synthesis of Novel Materials: Researchers are exploring the use of this compound as a building block for the creation of new organic materials with tailored electronic and optical properties for applications in organic electronics. scispace.comresearchgate.net

Despite the promising potential, there are challenges that researchers face. One significant challenge is achieving site-selective functionalization of the pyrene core, as some positions are more reactive than others. mdpi.com For instance, the 2- and 7-positions of pyrene are generally less reactive, making the synthesis of specific isomers difficult. chemistryviews.orgmpg.de Overcoming the aggregation-caused quenching (ACQ) effect, where fluorescence decreases in the aggregated or solid state, is another hurdle in the development of pyrene-based materials for applications like OLEDs. acs.org

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H10O2 |

|---|---|

Peso molecular |

246.26 g/mol |

Nombre IUPAC |

1-hydroxypyrene-2-carbaldehyde |

InChI |

InChI=1S/C17H10O2/c18-9-13-8-12-5-4-10-2-1-3-11-6-7-14(17(13)19)16(12)15(10)11/h1-9,19H |

Clave InChI |

BCVIVHIZBDLMKF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)C=O)C=C2 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Hydroxypyrene 2 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the 1-Hydroxypyrene-2-carbaldehyde Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". For the this compound scaffold, several strategic disconnections can be envisioned, highlighting different forward-synthesis pathways.

Strategy A: Disconnection of the Formyl Group. The most straightforward disconnection is of the C-C bond between the pyrene (B120774) ring and the carbaldehyde (formyl) group. This leads to a 1-hydroxypyrene (B14473) synthon. In the forward direction, this corresponds to a formylation reaction at the C2 position, ortho to the existing hydroxyl group. This approach relies on achieving high regioselectivity in the formylation of a pre-existing phenol derivative, a classic but often challenging transformation (e.g., Vilsmeier-Haack or Reimer-Tiemann reactions).

Strategy B: Disconnection of the Hydroxyl Group. An alternative disconnection involves the C-O bond of the hydroxyl group. This pathway identifies pyrene-2-carbaldehyde as the key intermediate. The forward synthesis would then require a highly regioselective hydroxylation at the C1 position, ortho to the carbaldehyde. This can be achieved through methods like directed ortho-metallation followed by oxidation.

Strategy C: Sequential Functionalization of the Pyrene Core. A more fundamental approach involves disconnecting both the hydroxyl and formyl groups back to the basic pyrene core. This strategy focuses on the sequential, regioselective introduction of two different functional groups at the C1 and C2 positions. This might involve an initial functionalization to create a substituted pyrene (e.g., 1-bromopyrene), which then serves as a precursor for the introduction of the remaining groups. This pathway offers flexibility but often involves more synthetic steps.

These strategies form the basis for the various synthetic routes discussed in subsequent sections, each presenting unique challenges and advantages in achieving the desired substitution pattern on the sterically crowded and electronically complex pyrene core.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound is not trivial due to the inherent reactivity of the pyrene nucleus, which favors electrophilic substitution at the 1, 3, 6, and 8 positions. Achieving the 1,2-disubstitution pattern requires specialized methods that override this natural propensity.

A common and versatile starting material for pyrene functionalization is 1-bromopyrene, which is readily prepared by the bromination of pyrene. A plausible multi-step sequence starting from 1-bromopyrene could be envisioned as follows:

Synthesis of 1-Bromopyrene : Pyrene can be efficiently brominated to yield 1-bromopyrene using reagents like bromine in a suitable solvent or a combination of HBr and H₂O₂.

Introduction of the Second Functional Group : The bromine atom at the C1 position can be used to direct or facilitate the introduction of the second functional group at the C2 position. However, direct functionalization at the adjacent C2 position is sterically hindered and electronically disfavored. A more viable approach involves converting 1-bromopyrene into a different intermediate.

Synthesis via 2-Functionalized Pyrene : A more successful strategy involves first accessing a 2-functionalized pyrene. For instance, regioselective C-H borylation of pyrene can yield 2-(Bpin)pyrene. This boronic ester can then be converted to 2-bromopyrene. From 2-bromopyrene, the formyl group can be introduced via a lithium-halogen exchange followed by reaction with N,N-dimethylformamide (DMF) to give pyrene-2-carbaldehyde. The final step would be the challenging ortho-hydroxylation at the C1 position, as detailed in section 2.2.3.

A representative synthesis of a key precursor, 1-pyrenecarbaldehyde from 1-bromopyrene, is detailed in the table below, illustrating a typical formylation step in a multi-step sequence.

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Pyrene | HBr, H₂O₂, in MeOH/Et₂O, 15°C to rt, 16 h | 1-Bromopyrene | 77% | |

| 2 | 1-Bromopyrene | 1) n-BuLi in THF, -78°C 2) DMF 3) HCl, -78°C to rt, 16 h | 1-Pyrenecarbaldehyde | 74% |

Achieving regiocontrol, particularly at the less reactive 2- and 7-positions of pyrene, is a central theme in pyrene chemistry. Several modern strategies have been developed to overcome the natural preference for substitution at the 1, 3, 6, and 8-positions.

Steric Control : The use of bulky electrophilic reagents can favor substitution at the less sterically hindered 2- and 7-positions, as access to the 1- and 3-positions is impeded.

Directed C-H Functionalization : A powerful strategy involves using a directing group attached to the pyrene core to guide a metal catalyst to a specific C-H bond. For instance, an N-(pyren-1-yl)picolinamide directing group can facilitate the functionalization of the otherwise inaccessible K-region C10 position.

Catalytic Borylation : Iridium-catalyzed C-H borylation has emerged as a highly effective method for the regiospecific functionalization of pyrene. This method can selectively produce 2-(Bpin)pyrene and 2,7-bis(Bpin)pyrene, which are versatile intermediates for further transformations.

Migration Reactions : In some cases, functional groups can be introduced at the C1 position and subsequently induced to migrate to the C2 position under specific conditions, such as in an AlCl₃/NaCl melt.

| Method | Target Position(s) | Key Reagents/Catalyst | Principle | Reference |

|---|---|---|---|---|

| Steric Hindrance | 2, 7 | Bulky electrophiles (e.g., tert-butyl group) | Blocks more reactive 1,3,6,8 positions, allowing substitution at less hindered sites. | |

| Catalytic C-H Borylation | 2, 7 | [{Ir(μ-OMe)cod}₂] / 4,4'-di-tert-butyl-2,2'-bipyridine | Direct, regiospecific conversion of C-H bonds to C-B bonds. | |

| Phosphinyl Migration | 2, 7 | AlCl₃/NaCl melt | Rearrangement of a 1-substituted derivative to a 2-substituted product. | |

| Directing Group Assistance | 10 (K-region) | Picolinamide directing group, Rh(I) or Cu catalysts | Chelation assistance guides functionalization to a specific C-H bond. |

A key transformation for synthesizing this compound is the introduction of a hydroxyl group ortho to a carbaldehyde, or vice versa. A particularly effective method for the ortho-hydroxylation of aromatic aldehydes involves directed ortho-metallation (DoM). This strategy has been successfully applied to the synthesis of 2-hydroxypyrene-1-carbaldehyde, an isomer of the target molecule.

The general methodology proceeds via the following steps:

Formation of an α-Amino Alkoxide : The starting aromatic aldehyde (in this case, pyrene-2-carbaldehyde) is reacted with a secondary amine, such as N,N,N'-trimethylethylenediamine, to form an α-amino alkoxide in situ.

Directed ortho-Litiation : The α-amino alkoxide acts as an efficient directing group for metallation. Treatment with a strong base, typically an organolithium reagent like n-butyllithium, selectively removes the proton at the ortho position (C1).

Oxidation of the Aryllithium Species : The resulting ortho-lithiated intermediate is then quenched with an electrophilic oxygen source. Reagents such as molecular oxygen or molybdenum-based oxidants (e.g., MoOPH) can be used to introduce the hydroxyl group.

Hydrolysis : Standard work-up with acid hydrolyzes the intermediate to reveal the final ortho-hydroxy aldehyde product.

This approach represents a powerful method for accessing substitution patterns that are difficult to obtain through classical electrophilic aromatic substitution. Its application would start from pyrene-2-carbaldehyde, the synthesis of which relies on the regioselective methods described in the previous section.

Chemo- and Regioselective Functionalization Techniques in Synthesis

The synthesis of complex molecules like this compound hinges on the principles of chemoselectivity and regioselectivity.

Regioselectivity refers to the control of reaction at different positions on a molecule. As discussed, the pyrene core has distinct regions of reactivity. The 1, 3, 6, and 8 positions are the most electron-rich and nucleophilic, making them the primary sites for electrophilic aromatic substitution. Overcoming this inherent reactivity to functionalize the 2, 4, or other positions requires specific strategies. Directed ortho-metallation is a prime example of achieving regioselectivity by temporarily linking a directing group to the substrate, which then steers a reagent to a specific, often less reactive, site. Similarly, the use of transition metal catalysts, such as iridium for borylation, can completely alter the innate regiochemical outcome of a reaction.

Chemoselectivity is the selective reaction of one functional group in the presence of others. In a multi-step synthesis of a pyrene derivative, a molecule may possess several reactive sites. For example, an intermediate might contain both a bromine atom and a boronic ester. A Suzuki coupling reaction could be designed to react selectively at the C-B bond while leaving the C-Br bond intact for a subsequent transformation, or vice versa depending on the catalyst and conditions chosen. This control is essential for building up molecular complexity in a planned and efficient manner, avoiding the need for extensive use of protecting groups.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for minimizing environmental impact and improving sustainability.

Atom Economy and Waste Prevention : Traditional multi-step syntheses can generate significant waste. Modern approaches like direct C-H functionalization are highly atom-economical as they avoid the pre-functionalization steps (e.g., halogenation) that are common in classical cross-coupling strategies.

Use of Safer Solvents and Reagents : Older protocols for pyrene functionalization often employed hazardous solvents like carbon tetrachloride. Modern methods strive to use safer alternatives. Furthermore, replacing stoichiometric and often toxic reagents with catalytic systems reduces both waste and hazard.

Energy Efficiency : The use of microwave-assisted synthesis or photocatalysis can significantly reduce reaction times and energy consumption compared to conventional heating methods. These techniques can accelerate reactions that might otherwise require prolonged heating at high temperatures.

Catalysis : Catalytic methods are superior to stoichiometric ones as they reduce waste. The iridium-catalyzed borylation and copper- or rhodium-catalyzed directed C-H functionalizations are excellent examples of green principles being applied to pyrene chemistry.

Reduction of Derivatives : Green chemistry encourages minimizing the use of protecting groups, which add steps and generate waste. Developing highly chemo- and regioselective reactions is key to achieving this goal. One-pot or multicomponent reactions, where several transformations occur in a single reaction vessel, also contribute to this principle by reducing intermediate isolation and purification steps.

| Green Chemistry Principle | Conventional Approach Example | Greener Alternative | Benefit |

|---|---|---|---|

| Atom Economy | Halogenation, followed by organometallic formation and coupling. | Direct C-H functionalization/coupling. | Fewer steps, less reagent waste. |

| Safer Solvents | Bromination in Carbon Tetrachloride (CCl₄). | Bromination in MeOH/Et₂O. | Avoids a toxic and environmentally harmful solvent. |

| Catalysis | Stoichiometric metallation with organolithium reagents. | Transition-metal catalyzed C-H activation. | Reduces waste, improves safety and selectivity. |

| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted or photocatalytic reactions. | Shorter reaction times, lower energy consumption. |

Purification and Isolation Protocols for Research-Grade this compound

Achieving research-grade purity of this compound necessitates a multi-step purification strategy to remove unreacted starting materials, reagents, and potential isomeric byproducts. The primary techniques employed are column chromatography and recrystallization.

Column Chromatography:

Initial purification of the crude reaction mixture is typically performed using silica (B1680970) gel column chromatography. The choice of eluent system is critical for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity.

A typical protocol would involve:

Slurry Packing: The crude product is adsorbed onto a small amount of silica gel.

Column Preparation: A glass column is packed with silica gel using a suitable non-polar solvent like hexane.

Loading and Elution: The adsorbed product is carefully loaded onto the top of the column. Elution is then carried out with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired product.

Recrystallization:

Following column chromatography, recrystallization is employed to obtain highly pure crystalline this compound. The selection of an appropriate solvent or solvent pair is crucial for successful recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

A general recrystallization procedure involves:

Dissolution: The partially purified compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene/hexane).

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered.

Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.

The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Below is a table outlining a potential purification workflow.

| Purification Step | Technique | Stationary Phase / Solvent System | Purpose |

| 1 | Column Chromatography | Silica Gel / Hexane-Ethyl Acetate Gradient | Removal of non-polar impurities and separation of major components. |

| 2 | Recrystallization | Ethanol/Water or Toluene/Hexane | Final purification to obtain high-purity crystalline product. |

| 3 | Purity Assessment | HPLC, NMR, MS | Confirmation of identity and determination of final purity. |

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxypyrene 2 Carbaldehyde

Reactivity at the Aldehyde Moiety

The aldehyde functional group in 1-hydroxypyrene-2-carbaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and oxidation-reduction processes. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group is highly susceptible to nucleophilic attack. This fundamental reaction class allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse range of functionalized pyrene (B120774) derivatives.

While specific studies on Grignard or Wittig reactions with this compound are not extensively documented in publicly available literature, the general reactivity of aromatic aldehydes suggests that it would readily participate in such transformations. For instance, reaction with a Grignard reagent (R-MgX) would be expected to yield a secondary alcohol. Similarly, a Wittig reaction with a phosphorus ylide would lead to the formation of a pyrene-substituted alkene, a valuable synthon for more complex molecular architectures.

Condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, under basic conditions, would likely proceed via a Knoevenagel condensation mechanism. This would result in the formation of a new carbon-carbon double bond, extending the conjugation of the pyrene system and potentially leading to compounds with interesting photophysical properties.

Condensation Reactions, including Schiff Base Formation

One of the most well-documented and versatile reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines. This reaction typically proceeds via a two-step mechanism involving the initial formation of a carbinolamine intermediate, followed by dehydration to yield the final imine product. researchgate.net The presence of the ortho-hydroxyl group can influence the reaction kinetics and the stability of the resulting Schiff base through intramolecular hydrogen bonding. nih.gov

The formation of Schiff bases from aromatic aldehydes and various amines is a widely utilized synthetic strategy. nih.gov These reactions are often catalyzed by acids or bases and can be carried out under relatively mild conditions. The general reaction is depicted below:

A variety of Schiff bases have been synthesized from substituted aromatic aldehydes and amines, highlighting the broad scope of this reaction. The resulting imine products are not only stable compounds in their own right but also serve as versatile ligands in coordination chemistry.

Oxidation and Reduction Transformations

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of pyrene derivatives.

Oxidation: Aromatic aldehydes can be oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O) in the Tollens' test. The oxidation of this compound would yield 1-hydroxypyrene-2-carboxylic acid, a valuable intermediate for the synthesis of esters and amides. The electrochemical oxidation of 1-hydroxypyrene (B14473) has been studied, leading to the formation of pyrene quinones, indicating the susceptibility of the pyrene core to oxidation under certain conditions. researchgate.netoncologyradiotherapy.com

Reduction: The aldehyde can be selectively reduced to a primary alcohol, 1-hydroxypyrene-2-methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). This reagent is known for its chemoselectivity in reducing aldehydes and ketones in the presence of other functional groups. The resulting alcohol can undergo further reactions, such as etherification or esterification at the newly formed primary hydroxyl group.

Reactivity at the Hydroxyl Moiety

The phenolic hydroxyl group at the 1-position of the pyrene ring is another key site for chemical modification, enabling the formation of ethers, esters, and coordination complexes. Its acidity and nucleophilicity are influenced by the electron-withdrawing effect of the adjacent aldehyde group.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction provides a straightforward method for introducing various alkyl or aryl groups onto the pyrene core via an ether linkage.

Esterification: Ester derivatives can be readily prepared by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. The resulting esters are often stable compounds with potential applications as fluorescent probes or in materials science.

Coordination Chemistry and Ligand Formation

The presence of both a hydroxyl group and an aldehyde group in an ortho relationship makes this compound and its derivatives, particularly its Schiff bases, excellent ligands for the formation of metal complexes. The Schiff bases derived from this aldehyde can act as bidentate or tridentate ligands, coordinating with a variety of metal ions through the imine nitrogen and the phenolic oxygen. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrene Core

The pyrene nucleus is an electron-rich aromatic system, which makes it susceptible to electrophilic attack. The positions of substitution are dictated by the electronic densities at various carbon atoms. In an unsubstituted pyrene molecule, the most electron-rich and sterically accessible positions are the 1, 3, 6, and 8 positions (often referred to as the "active" or non-K region). The 4, 5, 9, and 10 positions, known as the K-region, are less reactive towards electrophiles. rsc.orgnih.govrsc.org

In this compound, the pyrene core is substituted with a strongly activating, ortho-, para-directing hydroxyl (-OH) group and a moderately deactivating, meta-directing carbaldehyde (-CHO) group. The interplay of these two groups governs the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution (EAS):

The hydroxyl group at the 1-position is a powerful activating group that directs incoming electrophiles to the ortho and para positions. The position para to the hydroxyl group is the 6-position, and the available ortho positions are the 2- and 9-positions. However, the 2-position is already occupied by the carbaldehyde group. Therefore, the primary sites for electrophilic attack would be the 6- and 9-positions.

The carbaldehyde group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. It directs incoming electrophiles to the meta positions, which are the 4-, 7-, and 9-positions relative to the aldehyde.

Considering the combined effects:

The hydroxyl group strongly activates the 6- and 9-positions.

The carbaldehyde group deactivates the ring but directs towards the 4-, 7-, and 9-positions.

The activating effect of the hydroxyl group is generally much stronger than the deactivating effect of the carbaldehyde group. Therefore, electrophilic substitution is expected to occur, and the regioselectivity will be predominantly controlled by the hydroxyl group. The 9-position is influenced by both the para-directing effect of the -OH group and the meta-directing effect of the -CHO group, making it a likely candidate for substitution. The 6-position is also strongly activated by the hydroxyl group. The precise outcome of a specific electrophilic substitution reaction would depend on the nature of the electrophile and the reaction conditions.

A relevant example of electrophilic formylation on an activated pyrene system is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic rings. chemistrysteps.comnrochemistry.comjk-sci.comorganic-chemistry.org While formylation of 1-hydroxypyrene would likely lead to the introduction of a second aldehyde group, the existing aldehyde in this compound would deactivate the ring, making further formylation challenging.

Nucleophilic Aromatic Substitution (SNA r):

The pyrene core itself is electron-rich and not susceptible to nucleophilic aromatic substitution unless it is substituted with powerful electron-withdrawing groups. wikipedia.orgyoutube.comlibretexts.orgpressbooks.pub In this compound, the carbaldehyde group is electron-withdrawing, but it is generally not sufficient to activate the ring for SNAr reactions under standard conditions, especially in the absence of a good leaving group on the aromatic ring. The hydroxyl group, being an electron-donating group, further disfavors nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on the pyrene core of this molecule, where a nucleophile would replace a hydrogen atom, is considered highly unlikely. SNAr reactions would only become feasible if a good leaving group, such as a halide, were present at a position activated by strong electron-withdrawing groups.

Photochemical and Photophysical Transformations

The photochemistry and photophysics of this compound are largely governed by the presence of the ortho-hydroxy carbaldehyde moiety on the extended π-system of the pyrene core. This specific arrangement facilitates several excited-state deactivation pathways.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl group) in close proximity can undergo Excited State Intramolecular Proton Transfer (ESIPT). In the ground state (S₀), this compound exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond.

Upon photoexcitation to the first excited singlet state (S₁), a significant redistribution of electron density occurs. The acidity of the phenolic proton increases, while the basicity of the carbonyl oxygen is enhanced. This charge separation promotes an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, leading to the formation of a transient keto-tautomer in the excited state. researchgate.netnih.govrsc.orgacs.org

The ESIPT process can be represented by the following equilibrium:

Enol (E) → Keto (K)**

This excited-state tautomer (K) is energetically more stable than the excited enol form (E). The relaxation of the keto-tautomer to its ground state (K) is accompanied by fluorescence emission. This emission is characteristically different from the fluorescence of the enol form, exhibiting a large Stokes shift (a significant difference between the absorption and emission maxima). Following radiative decay, the keto-tautomer in the ground state is unstable and rapidly reverts to the more stable enol form via a reverse proton transfer, completing the photocycle.

The efficiency and dynamics of the ESIPT process are influenced by factors such as the strength of the intramolecular hydrogen bond, solvent polarity, and temperature. The quantum yield of the ESIPT fluorescence provides a measure of the efficiency of this radiative decay pathway.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Absorption λmax (Enol) | Wavelength of maximum absorption for the ground state enol form. | 350 - 450 nm |

| Emission λmax (Keto) | Wavelength of maximum fluorescence emission from the excited keto-tautomer. | 500 - 650 nm |

| Stokes Shift | Difference between the absorption maximum of the enol and the emission maximum of the keto form. | 5000 - 10000 cm-1 |

| Fluorescence Quantum Yield (Φf) | Efficiency of the ESIPT fluorescence. | 0.01 - 0.5 |

| Excited State Lifetime (τ) | Lifetime of the excited keto-tautomer. | picoseconds to nanoseconds |

Intersystem Crossing (ISC) and Non-Radiative Decay Pathways

In addition to fluorescence via ESIPT, the excited state of this compound can also decay through non-radiative pathways. One of the principal non-radiative decay channels for pyrene derivatives is Intersystem Crossing (ISC), a spin-forbidden process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁).

The rate of ISC is influenced by several factors, including the energy gap between the S₁ and T₁ states and the extent of spin-orbit coupling. For pyrene and its derivatives, the S₁-T₁ energy gap is relatively small, which can facilitate ISC. The presence of the carbonyl group in the carbaldehyde moiety can also enhance the rate of ISC due to the mixing of n-π* and π-π* states. The ISC quantum yield (ΦISC) quantifies the efficiency of the S₁ to T₁ transition. rsc.orgfrontiersin.orgresearchgate.netuni-regensburg.de

Once populated, the triplet state can decay back to the ground state via two main pathways:

Phosphorescence: A radiative process involving a spin-forbidden transition from T₁ to S₀. Phosphorescence is typically much weaker and longer-lived than fluorescence.

Non-Radiative Decay: The triplet state can lose its energy through vibrational relaxation and return to the ground state without emitting light.

Other non-radiative decay pathways from the S₁ state include internal conversion (IC) to the ground state, which is generally less efficient for rigid aromatic molecules like pyrene.

| Parameter | Description | Typical Value Range |

|---|---|---|

| ISC Quantum Yield (ΦISC) | The fraction of excited singlet states that convert to the triplet state. | 0.1 - 0.9 |

| Triplet State Lifetime (τT) | The lifetime of the lowest triplet state. | microseconds to milliseconds |

| S₁-T₁ Energy Gap | The energy difference between the lowest excited singlet and triplet states. | 5000 - 12000 cm-1 |

Photodegradation Mechanisms and Stability Studies

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to undergo photodegradation upon exposure to ultraviolet radiation, particularly in the presence of oxygen. The photostability of this compound is a critical factor in its potential applications. researchgate.netnih.gov

The photodegradation process is often initiated by the absorption of a photon, leading to the formation of an excited state. This excited molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals, which can subsequently attack the pyrene core.

For hydroxylated pyrenes, a common photodegradation pathway involves the oxidation of the pyrene ring to form pyrene quinones. In the case of 1-hydroxypyrene, photooxidation has been shown to yield products such as 1,6-pyrenedione (B155732) and 1,8-pyrenedione. nih.gov It is plausible that this compound would follow a similar degradation pathway, leading to the formation of various pyrene-dione derivatives, alongside other oxidation and cleavage products of the aromatic system.

The photodegradation quantum yield (Φd) is a measure of the efficiency of the photochemical decomposition process. It is defined as the number of molecules degraded per photon absorbed. wikipedia.orgrsc.org The stability of the compound is inversely related to this value. The photodegradation rate is also highly dependent on the solvent and the presence of other substances that can act as photosensitizers or quenchers. rsc.org Studies on 1-nitropyrene (B107360) have shown photodegradation quantum yields in the order of 10⁻³ to 10⁻⁴, indicating that such processes can be significant under prolonged irradiation. nih.gov

Computational and Theoretical Investigations of 1 Hydroxypyrene 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-Hydroxypyrene-2-carbaldehyde. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis as they determine the molecule's electronic transitions and reactivity.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.netrasayanjournal.co.in A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net For polycyclic aromatic hydrocarbons (PAHs), the HOMO-LUMO gap tends to decrease as the size of the π-conjugated system increases. frontiersin.org

In computational studies of the related isomer, 2-hydroxypyrene-1-carbaldehyde, the HOMO and LUMO were shown to be of π and π* character, respectively. global-sci.com This indicates that the primary electronic transition (S₀ → S₁) is a π → π* transition, which is common for aromatic systems and is believed to facilitate proton transfer processes. global-sci.com Analysis of the electron density distribution shows that upon transition from the HOMO to the LUMO, electron density decreases on the hydroxyl group and increases on the carbonyl group. global-sci.com This intramolecular charge redistribution upon excitation makes the carbonyl oxygen more basic and the hydroxyl proton more acidic, thereby driving the ESIPT process. global-sci.com

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, stability, and the energy of the lowest electronic transition. |

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground-state (S₀) geometry and electronic energy of molecules. nih.gov By employing functionals like B3LYP, DFT calculations can accurately predict structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

For this compound, DFT calculations are crucial for characterizing the intramolecular hydrogen bond (O-H···O=C) that is central to its photochemistry. The optimized geometry reveals the precise distance between the hydroxyl proton and the carbonyl oxygen. Theoretical studies on similar molecules like salicylaldehyde (B1680747) show that this hydrogen bond creates a quasi-aromatic chelating ring. nih.gov The calculated energetics from DFT also help to confirm the stability of this hydrogen-bonded conformation in the ground state. Potential energy surface scans of the S₀ state have shown that the enol form is the stable ground-state species, negating the possibility of a ground-state intramolecular proton transfer (GSIPT). researchgate.net

| Structural Parameter | Typical DFT Finding (S₀ State) | Implication |

|---|---|---|

| O-H Bond Length | Relatively short, indicating a covalent bond. | Confirms the proton is located on the hydroxyl oxygen. |

| O···H Distance (Hydrogen Bond) | Calculated to be within the typical range for a moderate hydrogen bond. | Indicates the presence and strength of the intramolecular hydrogen bond. |

| C=O Bond Length | Typical double bond character. | Confirms the carbonyl nature of the acceptor group. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for investigating the properties of electronic excited states at a reasonable computational cost. uci.edunih.govrsc.org It is used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, and to optimize the geometry of the first excited singlet state (S₁), which is essential for understanding fluorescence properties and photochemical reactions. nih.govrsc.org

TD-DFT calculations on this compound and its isomers confirm that upon photoexcitation to the S₁ state, the intramolecular hydrogen bond is significantly strengthened. global-sci.comresearchgate.net This is evidenced by a calculated shortening of the O···O distance and a lengthening of the O-H covalent bond in the S₁ optimized geometry. global-sci.comnih.gov This structural change facilitates the proton transfer process. global-sci.com The intramolecular charge transfer character of the excitation further enhances the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, providing the driving force for ESIPT. global-sci.com TD-DFT can also predict the emission energies from both the initially excited enol form and the proton-transferred keto tautomer, explaining the large Stokes shift observed experimentally, which is a hallmark of the ESIPT process. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and intermolecular interactions, such as those with solvent molecules. nih.govdtu.dk While direct MD simulations on this compound are not widely reported, the methodology is critical for understanding how its conformation and photophysics are influenced by its environment.

Simulations can reveal the flexibility of the molecule, particularly the rotation around the C-C bond connecting the carbaldehyde group to the pyrene (B120774) ring. This is important because the planarity of the molecule can influence the efficiency of the ESIPT process. nih.gov

Furthermore, the interaction with solvent molecules can be profound. Computational studies on related hydroxypyrene photoacids have utilized hybrid implicit-explicit solvent models to investigate these effects. nih.gov Such studies show that explicit solvent molecules, particularly those capable of accepting hydrogen bonds like dimethyl sulfoxide (B87167) (DMSO) or water, can interact directly with the hydroxyl group. nih.gov This interaction can compete with the intramolecular hydrogen bond, potentially altering the photophysical properties and the efficiency of proton transfer. nih.gov MD simulations can model the specific arrangement and dynamics of these solvent molecules in the first solvation shell, offering a molecular-level picture of these crucial interactions. nih.gov

In Silico Prediction of Reactivity and Selectivity in Chemical Transformations

In silico methods, primarily based on DFT, can be used to predict the chemical reactivity of this compound. By analyzing the electronic structure, particularly the frontier molecular orbitals, various global and local reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help rationalize and predict the molecule's behavior in chemical reactions. rasayanjournal.co.in

Global reactivity descriptors are derived from the HOMO and LUMO energies. These include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A)/2): A measure of resistance to change in electron distribution.

Electronegativity (χ = (I + A)/2): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity can be predicted using Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the van der Waals surface of the molecule. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net This allows for the prediction of regioselectivity in chemical transformations.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | High value indicates high stability and low reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of the molecule. |

Potential Energy Surface (PES) Scans for Mechanistic Elucidation of Proton Transfer

Potential Energy Surface (PES) scans are a powerful computational tool for elucidating the mechanisms of chemical reactions, including the intramolecular proton transfer in this compound. nih.gov A PES is a mathematical relationship that describes the energy of a molecule as a function of its geometry. For the proton transfer process, a one-dimensional PES is typically constructed by systematically varying the O-H bond distance (the proton transfer coordinate) and calculating the energy at each step, while allowing all other geometric parameters to relax. researchgate.netresearchgate.net

These scans are performed for both the ground state (S₀) using DFT and the first excited state (S₁) using TD-DFT. researchgate.net Computational studies have consistently shown that for the S₀ state, the PES has a single minimum corresponding to the enol form, with a high energy barrier to proton transfer, confirming that the GSIPT process is not feasible. researchgate.net

In contrast, the calculated PES for the S₁ state is often shown to be barrierless or to have a very small energy barrier, leading from the locally excited enol tautomer to a more stable keto tautomer. researchgate.netrsc.org This theoretical result provides strong evidence for an ultrafast, nearly instantaneous ESIPT reaction following photoexcitation. researchgate.netresearchgate.net By mapping the energy landscape of the excited state, PES scans offer a clear mechanistic picture of the proton transfer, explaining why the fluorescence emission is observed from the keto tautomer, resulting in a large Stokes shift. researchgate.netnih.gov

Advanced Applications of 1 Hydroxypyrene 2 Carbaldehyde in Functional Materials and Sensing Technologies

Luminescent Materials and Organic Light-Emitting Diode (OLED) Components

The intrinsic fluorescence of the pyrene (B120774) moiety makes 1-Hydroxypyrene-2-carbaldehyde a candidate for the development of luminescent materials. Pyrene derivatives are known for their strong blue emission; however, in the solid state, they often suffer from aggregation-caused quenching (ACQ) and excimer formation, which leads to a red-shift in emission and a decrease in efficiency.

The molecular design of this compound, with its hydroxyl and aldehyde groups, offers pathways to mitigate these issues. These functional groups can be used to introduce bulky substituents that sterically hinder π-π stacking between pyrene cores, thus preserving the monomer emission in the solid state. For instance, Schiff base condensation of the aldehyde group with various amines can produce derivatives with improved film-forming properties and high thermal stability, which are crucial for OLED applications. While pyrene-based compounds have been explored as blue emitters in OLEDs, the specific performance of this compound in an OLED device is not extensively documented in the literature. However, the fundamental photophysical properties of related pyrene-benzimidazole derivatives have demonstrated the potential of this class of compounds as efficient blue emitters. nih.gov

Fluorescent Probes and Chemosensors for Specific Chemical Analytes

The fluorescence of the 1-hydroxypyrene (B14473) core is highly sensitive to its chemical surroundings, making this compound an excellent platform for designing fluorescent probes and chemosensors for various chemical analytes, including metal ions and small molecules. The hydroxyl and aldehyde groups serve as binding sites for analytes, and this interaction can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence.

Derivatives of this compound have been developed for the detection of a range of metal ions. For example, a Schiff base derivative has been shown to be a selective and sensitive fluorescent sensor for Zn(II) ions. The binding of Zn(II) to the sensor leads to a significant enhancement of fluorescence intensity, allowing for the quantitative detection of this important metal ion. Similarly, other derivatives have been designed for the detection of other metal ions such as Al(III) and Fe(III).

The general principle behind this sensing capability is often based on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). The binding of an analyte can inhibit or promote these processes, resulting in a "turn-on" or "turn-off" fluorescent response.

Fluorescent sensors based on this compound can operate through different signaling mechanisms.

Turn-On/Turn-Off Sensing: In this simpler mechanism, the fluorescence intensity at a single wavelength is either enhanced ("turn-on") or quenched ("turn-off") upon binding to the analyte. This change is directly proportional to the analyte concentration. Many pyrene-based sensors for nitroaromatic compounds, for example, exhibit a "turn-off" response due to electron transfer from the excited pyrene to the electron-deficient nitroaromatic molecule. mdpi.com Conversely, "turn-on" sensors are often preferred as they provide a distinct signal against a dark background, which can improve sensitivity. researchgate.net

Ratiometric Sensing: Ratiometric probes exhibit a shift in the emission wavelength upon analyte binding, leading to changes in the ratio of fluorescence intensities at two different wavelengths. This approach offers more reliable and quantitative detection as it can self-calibrate against variations in probe concentration, excitation intensity, and environmental factors. rsc.org For instance, a dual-emissive system can be created where the emission of the pyrene monomer decreases while a new, red-shifted excimer or exciplex emission appears or increases upon analyte interaction.

The following table summarizes the sensing mechanisms for representative fluorescent probes, including those with similar structural motifs to this compound.

| Sensing Mechanism | Description | Advantages |

| Turn-On | Fluorescence intensity significantly increases upon analyte binding. | High sensitivity, low background signal. |

| Turn-Off | Fluorescence intensity is quenched upon analyte binding. | Simple design. |

| Ratiometric | A shift in the emission spectrum occurs, allowing for the measurement of the intensity ratio at two wavelengths. | Built-in self-calibration, high accuracy and reliability. |

The design of selective chemosensors based on this compound relies on the principles of molecular recognition. The hydroxyl and aldehyde groups provide a foundation for creating specific binding pockets for target analytes.

Key design strategies include:

Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). By choosing an appropriate amine, a receptor with a specific cavity size, geometry, and set of donor atoms can be synthesized to selectively bind a target metal ion or small molecule.

Hard and Soft Acid-Base (HSAB) Principle: The choice of donor atoms in the receptor (e.g., nitrogen, oxygen, sulfur) is guided by the HSAB principle to match the properties of the target metal ion. For example, receptors with oxygen and nitrogen donors are suitable for hard acids like Al³⁺ and Zn²⁺.

Steric and Electronic Effects: The introduction of bulky groups can control the conformation of the receptor and prevent the binding of interfering species. The electronic properties of substituents on the pyrene ring or the receptor can also be tuned to modulate the affinity and selectivity for the analyte.

Building Blocks for Conjugated Polymers and Organic Semiconductors

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and semiconducting properties. nih.gov These materials are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. weiyougroup.org

This compound can serve as a monomer for the synthesis of conjugated polymers. The aldehyde functionality can participate in various polymerization reactions, such as Wittig, Horner-Wadsworth-Emmons, or condensation polymerizations. The pyrene unit, when incorporated into the polymer backbone, can impart desirable electronic and optical properties, including high charge carrier mobility and strong absorption in the visible spectrum.

The hydroxyl group offers a site for further modification, such as the attachment of solubilizing side chains, which is crucial for processing these polymers from solution. The properties of the resulting polymer, such as its band gap, energy levels (HOMO/LUMO), and morphology, can be tuned by copolymerizing this compound with other aromatic monomers.

Precursors for Advanced Organic Dyes and Pigments with Tunable Properties

The chromophoric nature of the pyrene core makes this compound a valuable precursor for the synthesis of advanced organic dyes and pigments. nih.gov The color and other properties of these materials can be finely tuned through chemical modification of the hydroxyl and aldehyde groups.

For example, condensation of the aldehyde with electron-donating or electron-withdrawing anilines can lead to the formation of donor-π-acceptor (D-π-A) dyes with strong intramolecular charge transfer character. These dyes often exhibit large Stokes shifts and solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. Such properties are highly desirable for applications in sensing, imaging, and nonlinear optics.

The following table illustrates how the modification of this compound can lead to dyes with different properties.

| Derivative Type | Synthetic Reaction | Potential Properties |

| Schiff Base Dyes | Condensation with anilines | Tunable absorption/emission, solvatochromism |

| Coumarin Dyes | Knoevenagel condensation with active methylene (B1212753) compounds | Strong fluorescence, large Stokes shift |

| Cyanine Dyes | Reaction with heterocyclic salts | Strong absorption in the visible/NIR region |

Components in Supramolecular Architectures and Frameworks

Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures held together by non-covalent interactions. Covalent Organic Frameworks (COFs), on the other hand, are crystalline porous polymers with periodic structures formed through reversible covalent bond formation. researchgate.net

This compound is an attractive building block for both supramolecular assemblies and COFs. tdl.org The aldehyde group can form reversible imine or hydrazone linkages, which are commonly used in the synthesis of COFs. tdl.org The pyrene unit can engage in π-π stacking interactions, which can play a crucial role in directing the self-assembly process and stabilizing the resulting architecture.

The incorporation of the hydroxypyrene moiety into a COF can impart fluorescence to the framework, making it suitable for applications in chemical sensing, where the porous structure allows for the selective adsorption of analytes that can then interact with the fluorescent pyrene units. The hydroxyl group can also act as a hydrogen bond donor, further influencing the packing and properties of the framework.

The table below summarizes the key features of this compound as a building block in these structures.

| Feature | Role in Supramolecular Architectures/Frameworks |

| Aldehyde Group | Forms reversible covalent bonds (e.g., imines, hydrazones) for COF synthesis. |

| Pyrene Core | Provides a rigid, planar structure; enables π-π stacking interactions; imparts fluorescence. |

| Hydroxyl Group | Can act as a hydrogen bond donor; provides a site for post-synthetic modification. |

Limited Information on this compound as a Specialized Analytical Reagent

Despite its potential as a functionalized pyrene derivative, a comprehensive review of scientific literature reveals a notable scarcity of specific applications for This compound as a reagent or standard in the development of advanced analytical methods. While its isomer, 1-hydroxypyrene, is extensively documented as a biomarker for polycyclic aromatic hydrocarbon (PAH) exposure, the specific utility of the 2-carbaldehyde derivative in analytical chemistry is not well-established in publicly available research.

Chemical suppliers list this compound, indicating its availability for research and developmental purposes. However, detailed research findings or established protocols employing this compound as a primary reagent or a certified reference standard in analytical techniques are not readily found.

The inherent properties of the molecule, which combines the fluorescent pyrene core with a reactive aldehyde group, suggest its potential for use in derivatization reactions. In theory, the aldehyde functional group could be used to tag molecules containing primary amines, hydrazines, or other nucleophiles, thereby introducing a highly fluorescent pyrene label. This would be particularly useful for enhancing the detection of otherwise non-fluorescent analytes in techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or in fluorescence microscopy. However, specific studies detailing such applications with this compound are not prevalent in the searched scientific literature.

Similarly, its role as an analytical standard appears to be undefined. For a compound to serve as a reliable standard, its purity, stability, and traceability must be well-characterized and documented, often with certification from standards bodies. There is no readily available information to suggest that this compound is commonly used as a certified reference material for the calibration of analytical instruments or the validation of analytical methods.

In contrast, the related compound, 2-hydroxypyrene-1-carbaldehyde, has been noted as a precursor in the synthesis of pyrenofurans and pyrenocoumarins, highlighting its utility in synthetic organic chemistry rather than in analytical method development.

The lack of extensive research on the analytical applications of this compound may be due to a variety of factors, including the availability of other, more established fluorescent labeling agents or the specific synthetic challenges associated with its use.

Table of Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₀O₂ |

| Molecular Weight | 246.26 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Table of Potential, Though Undocumented, Analytical Applications

| Application Area | Potential Role of this compound |

| Chromatography | As a pre-column derivatization reagent for analytes with primary amine groups to enhance fluorescence detection. |

| Fluorescence Spectroscopy | As a fluorescent probe, where its emission properties could potentially change upon reaction with an analyte. |

| Bio-imaging | For labeling of specific cellular components or biomolecules for visualization by fluorescence microscopy. |

It is important to reiterate that the applications listed in the table above are theoretical and are not substantiated by the currently available scientific literature found during the search. Further research would be necessary to validate these potential uses.

Derivatization and Functionalization Strategies for Expanding 1 Hydroxypyrene 2 Carbaldehyde S Chemical Space

Covalent Modification via Condensation Reactions (e.g., with amines, hydrazines)

The carbaldehyde group at the 2-position of 1-hydroxypyrene (B14473) is a prime site for covalent modification through condensation reactions, most notably with primary amines and hydrazines. These reactions lead to the formation of Schiff bases (imines) and hydrazones, respectively, which significantly extend the π-conjugated system of the pyrene (B120774) core and introduce new functionalities. nih.govresearchgate.net

The synthesis of Schiff bases from 1-Hydroxypyrene-2-carbaldehyde is typically achieved by reacting the aldehyde with a primary amine in a suitable solvent, often with acid catalysis. nih.gov This reaction is versatile, allowing for the introduction of a wide array of substituents (R-groups) depending on the chosen amine. These R-groups can be tailored to influence the molecule's solubility, steric hindrance, and electronic properties. The resulting imine bond (-C=N-) is a key structural motif that can influence the photophysical properties of the pyrene derivative. nih.gov

Similarly, condensation with hydrazines or substituted hydrazines yields hydrazones. nih.govrdd.edu.iq These derivatives are known for their diverse biological activities and their ability to act as ligands for metal ions. dergipark.org.trresearchgate.netnih.gov The formation of the hydrazone linkage (-C=N-NH-) further extends the conjugation and can introduce additional hydrogen bonding sites, influencing intermolecular interactions and self-assembly behavior. rdd.edu.iq

Below is a representative table of Schiff base and hydrazone derivatives of this compound, along with typical characterization data.

| Derivative Type | Reactant | Product Structure | Typical IR Bands (cm⁻¹) | Typical ¹H-NMR Signals (ppm) |

| Schiff Base | Aniline | 1620-1640 (C=N), 3200-3400 (O-H) | 8.5-9.0 (s, 1H, -CH=N-), 7.0-8.5 (m, aromatic protons) | |

| Hydrazone | Hydrazine | 1600-1630 (C=N), 3100-3300 (N-H), 3200-3400 (O-H) | 8.0-8.5 (s, 1H, -CH=N-), 5.0-6.0 (br s, 2H, -NH₂), 7.0-8.5 (m, aromatic protons) | |

| Substituted Hydrazone | Phenylhydrazine | 1600-1625 (C=N), 3200-3300 (N-H), 3200-3400 (O-H) | 8.2-8.7 (s, 1H, -CH=N-), 9.0-10.0 (s, 1H, -NH-), 7.0-8.5 (m, aromatic protons) |

Ether and Ester Formation from the Hydroxyl Group

The hydroxyl group at the 1-position provides another reactive handle for the functionalization of this compound. This phenolic hydroxyl group can be readily converted into ethers and esters, which alters the electronic nature of the pyrene system and modifies its physical properties, such as solubility and thermal stability.

Etherification can be achieved through various methods, with the Williamson ether synthesis being a common approach. This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups.

Esterification is typically carried out by reacting the hydroxyl group with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride), often in the presence of an acid or base catalyst. The formation of an ester linkage introduces a carbonyl group, which can influence the electronic properties and coordination chemistry of the molecule.

The following table summarizes some possible ether and ester derivatives of this compound.

| Derivative Type | Reactant | Product Structure | Typical IR Bands (cm⁻¹) | Typical ¹H-NMR Signals (ppm) |

| Methyl Ether | Methyl iodide | 1680-1700 (C=O), 1250-1300 (C-O-C) | 3.9-4.1 (s, 3H, -OCH₃), 9.5-10.0 (s, 1H, -CHO), 7.0-8.5 (m, aromatic protons) | |

| Acetate Ester | Acetic anhydride | 1760-1780 (C=O, ester), 1680-1700 (C=O, aldehyde) | 2.3-2.5 (s, 3H, -OCOCH₃), 9.5-10.0 (s, 1H, -CHO), 7.0-8.5 (m, aromatic protons) | |

| Benzoate Ester | Benzoyl chloride | 1730-1750 (C=O, ester), 1680-1700 (C=O, aldehyde) | 9.5-10.0 (s, 1H, -CHO), 7.0-8.5 (m, aromatic protons) |

Incorporation into Polymeric and Nanomaterial Scaffolds

The reactive functional groups of this compound make it an excellent candidate for incorporation into larger structures such as polymers and nanomaterials. researchgate.net This integration can impart the desirable photophysical and electronic properties of the pyrene moiety to the bulk material.

For polymerization, the hydroxyl or aldehyde group can be utilized. For instance, the hydroxyl group can be converted into a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety, which can then undergo polymerization to form a side-chain pyrene-functionalized polymer. researchgate.net Alternatively, the aldehyde can participate in condensation polymerizations.

In the realm of nanomaterials, this compound can be covalently attached to the surface of various scaffolds, including silica (B1680970) nanoparticles, quantum dots, and carbon nanotubes. mdpi.comnih.govnih.gov The aldehyde group can be used to form a Schiff base with amine-functionalized nanomaterials, while the hydroxyl group can react with surface hydroxyls or be used for other coupling chemistries. dntb.gov.ua This surface functionalization can be used to tune the properties of the nanomaterials, for example, by introducing fluorescence for imaging applications. nih.gov

Synthesis of Macrocyclic and Supramolecular Structures Incorporating the Pyrene Core

The rigid and planar structure of the pyrene core, combined with the reactive handles of this compound, makes it an attractive building block for the construction of macrocyclic and supramolecular architectures. rsc.org These complex structures can exhibit unique host-guest chemistry, molecular recognition capabilities, and emergent photophysical properties.

Macrocycles can be synthesized through reactions that involve the difunctional nature of this compound or its derivatives. For example, a derivative with two reactive sites could undergo an intramolecular cyclization or an intermolecular reaction with another complementary difunctional molecule.

Supramolecular assembly can be driven by non-covalent interactions, such as π-π stacking of the pyrene units, hydrogen bonding involving the hydroxyl or derivatized groups, and metal-ligand coordination. By designing appropriate derivatives of this compound, it is possible to program the self-assembly process to form well-defined nanostructures like nanofibers, vesicles, or organogels. nih.gov

Multi-Functionalization Approaches for Tailored Optical and Electronic Properties

To achieve precise control over the optical and electronic properties of pyrene-based materials, multi-functionalization of the this compound scaffold is a powerful strategy. This involves the selective modification of both the hydroxyl and carbaldehyde groups, as well as potentially other positions on the pyrene ring.

By combining the derivatization strategies discussed in the previous sections, it is possible to create molecules with tailored properties. For example, a Schiff base derivative could be synthesized from the aldehyde group to extend the π-conjugation and red-shift the fluorescence emission, while simultaneously converting the hydroxyl group into an ether to improve solubility in organic solvents. nih.gov

Furthermore, introducing electron-donating or electron-withdrawing groups at different positions on the pyrene core can significantly modulate the HOMO and LUMO energy levels, thereby tuning the emission color and the electrochemical properties of the molecule. researchgate.net This level of molecular engineering is crucial for the development of high-performance materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune these properties through multi-functionalization underscores the importance of this compound as a versatile building block in materials science. nih.govresearchgate.net

Emerging Research Frontiers and Unexplored Avenues in 1 Hydroxypyrene 2 Carbaldehyde Chemistry

Development of Novel and Atom-Economical Synthetic Routes

The advancement of 1-hydroxypyrene-2-carbaldehyde chemistry is contingent upon the development of efficient and sustainable synthetic methodologies. Current synthetic routes can be complex and may not align with the principles of green chemistry. The frontier in this area lies in creating novel, atom-economical pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Future research should focus on methodologies that avoid multi-step procedures and the use of stoichiometric, toxic reagents. One promising avenue is the direct C-H functionalization of 1-hydroxypyrene (B14473). This approach, which involves the direct formylation of the C-2 position, would represent a significant improvement in atom economy over classical methods that require pre-functionalized substrates. Photocatalyzed reactions, which utilize light to drive chemical transformations, could offer a powerful tool for achieving such selective C-H activations under mild conditions. nih.govnycu.edu.tw

| Synthetic Strategy | Description | Potential Advantages | Challenges |

| Direct C-H Formylation | Introduction of the aldehyde group directly onto the 1-hydroxypyrene backbone at the C-2 position using a formylating agent under catalytic conditions. | High atom economy, reduced number of synthetic steps, avoids pre-functionalization. | Achieving high regioselectivity at the C-2 position, catalyst development. |

| Ortho-Lithiation/Hydroxylation | Adapting methodologies used for related isomers, such as the ortho-hydroxylation of aromatic aldehydes via ortho-lithiated intermediates. rsc.org | Potentially high yields and clean reactions for specific isomer synthesis. | Requires stoichiometric organolithium reagents, cryogenic temperatures, and inert atmospheres. |

| Multicomponent Reactions | Designing a one-pot reaction where pyrene (B120774), a hydroxyl source, and a formyl equivalent are combined to construct the molecule. researchgate.net | High efficiency, molecular diversity, and operational simplicity. | Finding compatible reaction conditions and catalysts for all components. |

These advanced synthetic strategies promise not only to make this compound more accessible but also to do so in a more environmentally responsible manner.

Exploration of Unconventional Reactivity and Catalysis Applications

The juxtaposition of a phenolic hydroxyl group and an aldehyde on the pyrene scaffold suggests a rich and underexplored reactivity profile. The intramolecular hydrogen bond between these two groups can influence the reactivity of both, potentially leading to unconventional chemical transformations.

An important area of future research is the exploitation of this molecule as a ligand in coordination chemistry and catalysis. The hydroxyl and carbonyl oxygen atoms can act as a bidentate chelate, binding to metal centers to form stable complexes. These pyrene-based metal complexes could find applications in catalysis, for instance, in asymmetric synthesis where the chiral environment created by the ligand can induce stereoselectivity.

Furthermore, the reactivity of the hydroxylated pyrene core itself is of interest. Hydroxylated PAHs like 1-hydroxypyrene have been shown to be sensitive to oxidation. researchgate.net Investigating the controlled oxidation of this compound could lead to the synthesis of novel pyrene-based quinone derivatives with potential applications in redox-active materials and as intermediates in organic synthesis. The formation of Schiff bases through the reaction of the carbaldehyde with primary amines is a well-established reaction, but exploring the tautomeric equilibrium in these products could reveal interesting photo- or thermo-chromic behaviors. researchgate.net

Integration into Advanced Functional Devices Beyond Current Scope

The inherent fluorescence of the pyrene core makes this compound a prime candidate for integration into advanced functional materials and devices. While pyrene derivatives are known for their use in organic light-emitting diodes (OLEDs) and fluorescent sensors, the specific functional groups of this molecule offer unique opportunities for covalent integration and directed assembly.

Future research could focus on incorporating this compound as a building block in conjugated polymers for organic electronics. The aldehyde group can be used as a reactive handle to polymerize the molecule with other monomers, creating materials for organic field-effect transistors (OFETs) or photovoltaic devices. The hydroxyl group can be used to tune solubility and promote self-assembly through hydrogen bonding, enabling the formation of highly ordered thin films, which is crucial for device performance. Another unexplored avenue is its use in molecular electronics, where the molecule could be anchored between electrodes to function as a molecular switch, with its conductance state being modulated by light or chemical stimuli.

Deeper Understanding of Complex Photophysical Mechanisms at the Molecular Level

While the strong fluorescence of the pyrene core is well-known, the specific influence of the ortho-hydroxy and aldehyde substituents on its photophysics is a complex area requiring deeper investigation. These groups can significantly alter the electronic structure of the pyrene moiety, affecting its absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime.

A key research frontier is the investigation of Excited-State Intramolecular Proton Transfer (ESIPT). In molecules with an intramolecular hydrogen bond between a hydroxyl group and a carbonyl group, excitation with light can trigger the transfer of the proton from the hydroxyl to the carbonyl oxygen. This process creates a transient keto-tautomer with a significantly different electronic structure and a large Stokes shift in its fluorescence spectrum. A thorough investigation of the ESIPT dynamics in this compound using time-resolved spectroscopy could unlock its potential for applications in laser dyes, white-light emitters, and highly sensitive fluorescent probes.

Furthermore, studies on the photostability and degradation pathways of this molecule are crucial. Research on the parent compound, 1-hydroxypyrene, has shown that photolysis can lead to the formation of pyrene quinones. researchgate.net Understanding how the aldehyde group affects these photochemical reactions is essential for designing robust materials for long-lasting devices.

| Photophysical Property | Influence of Functional Groups | Potential Research Direction |

| Absorption/Emission | The -OH (donor) and -CHO (acceptor) groups can induce charge transfer character, red-shifting the spectra compared to pyrene. | Solvatochromism studies to probe changes in dipole moment upon excitation. |

| Fluorescence Quantum Yield | Intramolecular hydrogen bonding can provide rigidity and increase quantum yield, but ESIPT can offer a non-radiative decay pathway. | Temperature-dependent and solvent-dependent quantum yield measurements to elucidate decay mechanisms. |